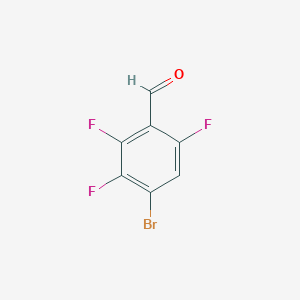

4-Bromo-2,3,6-trifluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Bromo-2,3,6-trifluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related brominated benzaldehydes have been investigated for their reactivity and properties, which can offer insights into the behavior of halogenated benzaldehydes in general.

Synthesis Analysis

The synthesis of brominated benzaldehydes can involve several steps, including palladium-catalyzed ortho-bromination, as seen in the preparation of substituted 2-bromobenzaldehydes . This method demonstrates the potential for selective halogenation in the synthesis of complex molecules. Additionally, the synthesis of 4-bromobenzaldehyde derivatives through condensation reactions with urea and substituted acetophenones has been reported, leading to the formation of pyrimidin-2-one and hexahydropyrimido[4,5-d]pyrimidin-2,7-dione derivatives . These methods highlight the versatility of brominated benzaldehydes as precursors in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be significantly influenced by the presence of halogen atoms. For instance, the crystal structure of 2-fluoro-4-bromobenzaldehyde was determined using X-ray diffraction, revealing an orthorhombic space group and an O-trans conformation . The study also included density functional theory (DFT) simulations to support the experimental findings and to compare the effects of different halogens on the molecular structure . These insights are valuable for understanding the conformational preferences and structural characteristics of halogenated benzaldehydes.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions, including bromination, deprotection, and condensation, to yield a diverse array of products. For example, the reaction of 4-bromobenzaldehyde with substituted acetophenones and urea leads to the formation of pyrimidin-2-one derivatives . The reactivity of these compounds can be further modified through subsequent bromination steps . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple reaction steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These reactions demonstrate the chemical versatility of brominated benzaldehydes as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the presence of bromine and other substituents on the aromatic ring. The vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde provide insights into the characteristic frequencies and potential energy distribution of normal modes . The study of the nonlinear optical properties of brominated dimethoxybenzaldehydes reveals that bromine substitution can enhance the third-order nonlinear susceptibility, indicating potential applications in nonlinear optical materials . Furthermore, the synthesis and characterization of poly(iminophenol)s derived from 4-bromobenzaldehyde have shown that these materials possess thermal, optical, electrochemical, and fluorescent properties, which can be tuned by the introduction of electron-donating groups .

Aplicaciones Científicas De Investigación

- Summary of the Application: 4-Bromo-2,3,6-trifluorobenzaldehyde is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is of interest in the field of photoactive materials, which have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application or Experimental Procedures: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrosymmetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .

- Summary of Results or Outcomes: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Propiedades

IUPAC Name |

4-bromo-2,3,6-trifluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYTFIWASJIRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378444 |

Source

|

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,6-trifluorobenzaldehyde | |

CAS RN |

537033-56-0 |

Source

|

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

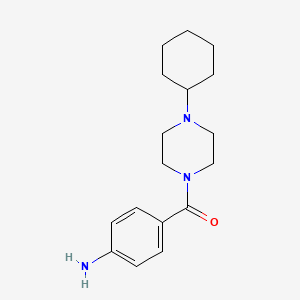

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

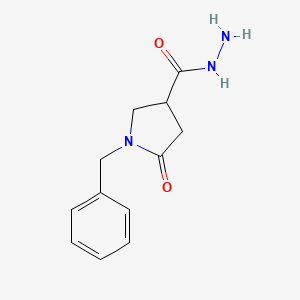

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)